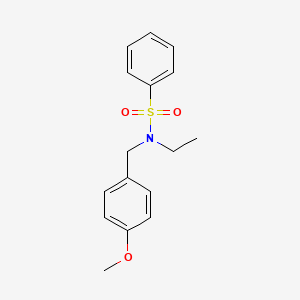

N-Ethyl-N-(4-methoxybenzyl)benzenesulfonamide

Overview

Description

N-Ethyl-N-(4-methoxybenzyl)benzenesulfonamide is an organic compound with the molecular formula C16H19NO3S It is characterized by the presence of an ethyl group, a methoxybenzyl group, and a benzenesulfonamide moiety

Mechanism of Action

Target of Action

N-Ethyl-N-(4-methoxybenzyl)benzenesulfonamide is a complex compound used in proteomics research . .

Mode of Action

It’s known that the compound interacts with its targets to exert its effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(4-methoxybenzyl)benzenesulfonamide typically involves the reaction of N-ethylbenzenesulfonamide with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(4-methoxybenzyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or

Biological Activity

N-Ethyl-N-(4-methoxybenzyl)benzenesulfonamide (CAS 1000339-36-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activities, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula and a molecular weight of 305.4 g/mol. The compound is synthesized through a reaction involving benzenesulfonyl chloride and 4-methoxybenzylamine in the presence of a base, typically in a solvent like dimethylformamide (DMF). The resulting sulfonamide derivative exhibits a sulfonamide functional group that is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related benzenesulfonamides can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial folate synthesis, a vital pathway for bacterial growth and replication .

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it could inhibit tubulin polymerization, which is essential for cancer cell division. One study reported that derivatives of similar sulfonamides showed significant cytotoxicity against various cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are important targets in treating neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) studies indicate that the presence of methoxy groups enhances binding affinity to the active sites of these enzymes, making such compounds promising candidates for further development .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the benzenesulfonamide scaffold significantly influence biological activity. For example:

| Substituent | Effect on Activity |

|---|---|

| Methoxy group | Increases AChE/BChE inhibition |

| Alkyl chain length | Affects lipophilicity and potency |

| Position of substituents | Alters binding interactions |

Compounds with electron-donating groups like methoxy have shown increased activity compared to those with electron-withdrawing groups .

Case Studies

- Antimicrobial Efficacy : A study synthesized various N-(alkyl/aralkyl)-N-(4-methoxyphenethyl)benzenesulfonamides and tested their antibacterial properties against E. coli. Some derivatives displayed potent activity with minimum inhibitory concentrations (MICs) below 10 µg/mL .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of similar sulfonamides on human cancer cell lines. The results indicated that certain derivatives exhibited GI50 values in the low nanomolar range, suggesting strong anticancer potential .

- Enzyme Inhibition Studies : A comprehensive study evaluated the enzyme inhibition profile of N-ethyl derivatives against AChE and BChE. The findings highlighted that specific structural modifications led to enhanced inhibitory effects, making them suitable candidates for Alzheimer's treatment .

Properties

IUPAC Name |

N-ethyl-N-[(4-methoxyphenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-3-17(13-14-9-11-15(20-2)12-10-14)21(18,19)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJRJXFBGCSTSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650348 | |

| Record name | N-Ethyl-N-[(4-methoxyphenyl)methyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-36-5 | |

| Record name | N-Ethyl-N-[(4-methoxyphenyl)methyl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-N-[(4-methoxyphenyl)methyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.